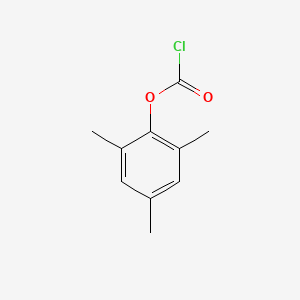
O-(Chloromethyl) S-ethyl carbonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a chloromethyl group attached to an oxygen atom and an ethyl group attached to a sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Chloromethyl) S-ethyl carbonothioate typically involves the reaction of chloromethyl chloroformate with sodium ethyl thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
ClCH2OCOCl+NaSC2H5→ClCH2OCOSC2H5+NaCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-(Chloromethyl) S-ethyl carbonothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted carbonothioates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
O-(Chloromethyl) S-ethyl carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(Chloromethyl) S-ethyl carbonothioate involves its interaction with nucleophiles, leading to the formation of substituted products. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of various sulfur-containing products.
Comparación Con Compuestos Similares
Similar Compounds
O-chloromethyl S-methyl carbonothioate: Similar in structure but with a methyl group instead of an ethyl group.
O-chloromethyl S-propyl carbonothioate: Similar in structure but with a propyl group instead of an ethyl group.
O-chloromethyl S-butyl carbonothioate: Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness
O-(Chloromethyl) S-ethyl carbonothioate is unique due to its specific combination of a chloromethyl group and an ethyl group attached to a carbonothioate moiety. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C4H7ClO2S |
|---|---|
Peso molecular |
154.62 g/mol |
Nombre IUPAC |
chloromethyl ethylsulfanylformate |
InChI |
InChI=1S/C4H7ClO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
Clave InChI |
JPCDQCQGUMTOBH-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)




![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)








